Hydrogenphosphite, also known as phosphorous acid anion, is an inorganic compound characterized by the chemical formula . It is derived from phosphorous acid and exists primarily as a divalent anion, resulting from the removal of protons from the hydroxy groups of phosphorous acid. This compound is typically encountered in its salt forms, such as disodium hydrogen phosphite. Hydrogenphosphite is a colorless liquid that is soluble in water and exhibits reducing properties, making it useful in various chemical applications .
Hydrogenphosphite can be synthesized through several methods:
Hydrogenphosphite finds use in various applications:
Research on the interactions of hydrogenphosphite with other compounds has highlighted its role in redox chemistry. Interaction studies indicate that hydrogenphosphite can react with various oxidizing agents, leading to the formation of different phosphorus oxides and other products. These interactions are crucial for understanding its behavior in both industrial applications and environmental contexts .
Hydrogenphosphite shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:
Compound Name | Formula | Unique Characteristics |
---|---|---|
Disodium Hydrogen Phosphite | A salt form that is more stable; used primarily in agriculture. | |
Dimethyl Hydrogen Phosphite | An ester derivative; exhibits flammability and toxicity concerns. | |
Phosphate | A more oxidized form; essential nutrient for plants and animals. |
Uniqueness: Hydrogenphosphite is unique due to its ability to act as both a reducing agent and a precursor for various phosphorus compounds while being less stable than its derivatives like dimethyl hydrogen phosphite or disodium hydrogen phosphite. Its reactivity profile makes it a valuable intermediate in chemical synthesis.
Hydrogenphosphite is characterized by the molecular formula H₃PO₃²⁻, presenting as a divalent inorganic anion with a molecular weight of 79.980 grams per mole [1] [2]. The compound represents a divalent inorganic anion resulting from the removal of a proton from two of the hydroxy groups of phosphorous acid [1]. The electronic structure encompasses a total of 26 valence electrons distributed throughout the molecular framework [27].
The central phosphorus atom adopts a tetrahedral coordination geometry, bonded to three oxygen atoms and one hydrogen atom [1] [18]. The electronic configuration demonstrates the phosphorus atom in the +3 oxidation state, with the overall molecular charge of -2 arising from the deprotonation of two hydroxyl groups from the parent phosphorous acid [1] [30]. The valence electron distribution places one electron pair on hydrogen, five on phosphorus, and eighteen on the three oxygen atoms, with an additional two electrons accounting for the negative charge [41].
The molecular orbital structure reveals that the compound exists predominantly in the phosphonic acid tautomeric form, HP(O)(OH)₂, rather than the trihydroxy phosphorous acid form P(OH)₃ [30]. This electronic arrangement contributes to the tetrahedral geometry observed around the central phosphorus atom [18] [22].
Crystallographic investigations of hydrogenphosphite-containing compounds reveal consistent tetrahedral coordination environments around the phosphorus center [18] [22]. In calcium hydrogen phosphite (CaHPO₃), the compound crystallizes in the chiral space group P₄₃₂₁₂ with specific lattice parameters demonstrating the three-dimensional network structure [7] [18].
The hydrogen phosphite group displays its characteristic tetrahedral configuration, including the hydrogen atom, with a mean phosphorus-oxygen separation of 1.526 Angstroms [18]. Detailed bond length analysis shows variation among the phosphorus-oxygen bonds, with the bond to O₂ measuring 1.5423 Angstroms, notably longer than the other two phosphorus-oxygen distances of 1.5173 and 1.5192 Angstroms [18].
Bond Type | Distance (Angstroms) | Reference |
---|---|---|
P-O₁ | 1.5173 | [18] |
P-O₂ | 1.5423 | [18] |
P-O₃ | 1.5192 | [18] |
Mean P-O | 1.526 | [18] |
The oxygen-phosphorus-oxygen bond angles demonstrate notable distortion from ideal tetrahedral geometry, with the O₁-P₁-O₂ angle measuring approximately 8 degrees smaller than the other two angles [18]. The phosphorus atom displays a displacement of 0.4200 Angstroms from the plane of its attached oxygen atoms, which represents typical behavior for phosphite groups [18].
In cobalt phosphite frameworks, the structure exhibits chiral space group P₃₂₂₁ with lattice parameters a = b = 9.8280 Angstroms and c = 15.8057 Angstroms [22]. The cobalt ions coordinate with four oxygen atoms from four different hydrogen phosphite ligands in tetrahedral geometry [22].
The coordination chemistry of hydrogenphosphite demonstrates versatile bonding capabilities through its three oxygen atoms [18] [22]. Each oxygen atom functions as a potential coordination site for metal cations, enabling the formation of extended three-dimensional network structures [7] [18].
In metal phosphite frameworks, the hydrogen phosphite ligands adopt slightly distorted tetrahedral configurations with point group symmetry 3m [22]. The coordination behavior shows that different oxygen atoms within the same phosphite group can exhibit varying coordination numbers, with some oxygen atoms bonding to two metal centers while others coordinate to three [18].
The phosphorus-hydrogen bond represents a distinctive feature of hydrogenphosphite coordination chemistry [22] [30]. This bond typically measures approximately 132 picometers in length and demonstrates resistance to ionization under normal conditions [30]. The hydrogen atom bonded directly to phosphorus shows no propensity to form hydrogen bonds and typically points into space with minimal interaction with neighboring atoms [18].
Coordination geometries around metal centers bound to hydrogenphosphite vary depending on the metal ion. Calcium ions demonstrate distorted monocapped trigonal prismatic coordination with seven oxygen atoms from six different hydrogen phosphite groups [18]. The calcium-oxygen bond distances range from 2.2870 to 2.6938 Angstroms, with the longer distance representing a weaker but significant coordination interaction [18].
The structural characteristics of hydrogenphosphite can be systematically compared with other phosphorus oxyanions, revealing important trends in bond lengths, coordination geometries, and electronic properties [23] [24] [25].
Oxyanion | Molecular Formula | P-O Bond Length (Å) | Coordination | Oxidation State |
---|---|---|---|---|
Phosphate | PO₄³⁻ | ~1.53 | Tetrahedral | +5 |
Hydrogen Phosphate | HPO₄²⁻ | ~1.53 | Tetrahedral | +5 |
Hydrogenphosphite | HPO₃²⁻ | 1.52-1.54 | Tetrahedral | +3 |
Phosphite | PO₃³⁻ | ~1.52 | Trigonal Pyramidal | +3 |
Phosphate ions consistently demonstrate phosphorus-oxygen bond distances close to 1.53 Angstroms across all species studied [23]. The terminal phosphorus-oxygen bonds in phosphates range from 1.51 to 1.52 Angstroms, substantially shorter than single phosphorus-oxygen bond lengths [24] [25]. These distances compare favorably with hydrogenphosphite bond lengths, which fall within the 1.52-1.54 Angstrom range [18].
The electronic structure comparison reveals that hydrogenphosphite shares similarities with other tetrahedral phosphorus compounds while maintaining distinct characteristics due to its +3 oxidation state [24] [25]. Unlike phosphate species where phosphorus exists in the +5 oxidation state, hydrogenphosphite contains phosphorus in the +3 state, resulting in slightly different bonding characteristics [30].
Coordination behavior analysis shows that hydrogenphosphite demonstrates intermediate properties between simple phosphite and phosphate ions [13]. The hydrogen phosphite ion exhibits stronger coordination tendencies than phosphate ions due to its lower charge density and the presence of the phosphorus-hydrogen bond [13].
Hydrogenphosphite participates in tautomeric equilibria that significantly influence its structural chemistry and reactivity [10] [30] [31]. The primary equilibrium involves the interconversion between the phosphonic acid form HP(O)(OH)₂ and the phosphorous acid form P(OH)₃ [30] [31].
The equilibrium constant for this tautomeric conversion has been determined as K = 10¹⁰·³ at 25 degrees Celsius in aqueous solution, strongly favoring the phosphonic acid tautomer [30]. This substantial equilibrium constant indicates that the dihydroxy form HP(O)(OH)₂ represents the predominant species under normal conditions [30] [31].
The tautomeric interconversion mechanism involves prototropic shifts between phosphorus and oxygen atoms [10] [15]. Theoretical calculations indicate that the stability of different tautomeric forms depends significantly on the nature of substituents and solvent environment [10] [15]. Electron-donating substituents favor the pentavalent phosphorus form, while electron-withdrawing groups stabilize the trivalent form [15].
Solvent effects play a crucial role in tautomeric equilibria, with higher relative permittivity solvents generally stabilizing the pentavalent form [15]. The activation Gibbs free energy for tautomerization decreases in solvents with higher relative permittivity in anhydrous systems [15].
Tautomeric Form | Structure | Stability | Conditions |
---|---|---|---|
Phosphonic Acid | HP(O)(OH)₂ | High | Aqueous, Normal |
Phosphorous Acid | P(OH)₃ | Low | Specific Conditions |
Equilibrium Constant | K = 10¹⁰·³ | - | 25°C, Aqueous |
The structural implications of tautomerism affect coordination chemistry and bonding patterns [10] [15]. The predominant phosphonic acid form enables the characteristic tetrahedral coordination observed in crystallographic studies [18]. The minor phosphorous acid tautomer would theoretically exhibit different coordination preferences due to the presence of three equivalent phosphorus-oxygen bonds [31].